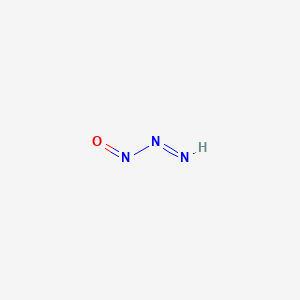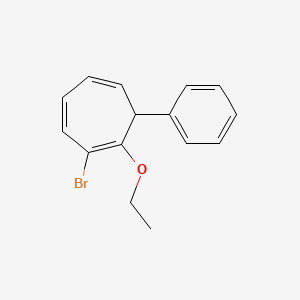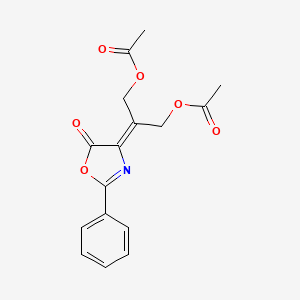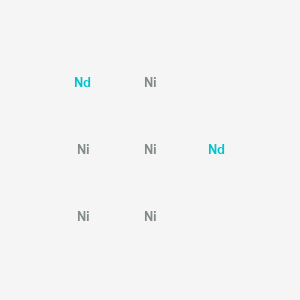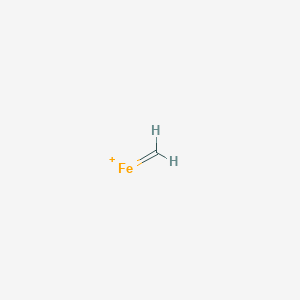
Iron(1+), methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(1+), methylene- is a chemical compound with the formula CH₂Fe It is a coordination complex where a methylene group (CH₂) is bonded to an iron ion in the +1 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Iron(1+), methylene- typically involves the reaction of iron compounds with methylene sources under controlled conditions. One common method is the reaction of iron(II) chloride with diazomethane, which produces Iron(1+), methylene- along with nitrogen gas as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron ion.
Industrial Production Methods
Industrial production of Iron(1+), methylene- is not widely established due to its specialized applications and the need for precise reaction conditions. small-scale synthesis in research laboratories follows similar methods to those used in synthetic routes, with careful control of temperature, pressure, and atmosphere to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Iron(1+), methylene- undergoes various chemical reactions, including:
Oxidation: The iron ion can be oxidized to higher oxidation states, such as iron(II) or iron(III), depending on the oxidizing agent used.
Reduction: The iron ion can be reduced to its metallic state or lower oxidation states using reducing agents.
Substitution: The methylene group can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. These reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents under inert conditions.
Substitution: Ligand exchange reactions are performed using various ligands such as phosphines, amines, or carbonyl compounds in organic solvents.
Major Products Formed
Oxidation: Iron(II) or iron(III) complexes with different ligands.
Reduction: Metallic iron or iron complexes with lower oxidation states.
Substitution: New coordination complexes with different ligands replacing the methylene group.
Scientific Research Applications
Iron(1+), methylene- has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the insertion of methylene groups into organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Explored for its use in the development of new materials with unique magnetic and electronic properties.
Mechanism of Action
The mechanism by which Iron(1+), methylene- exerts its effects involves the interaction of the iron ion with various molecular targets. In catalytic reactions, the iron ion facilitates the insertion of methylene groups into organic molecules through coordination and activation of the reactants. In biological systems, the iron ion can participate in redox reactions and interact with proteins involved in iron transport and storage.
Comparison with Similar Compounds
Similar Compounds
Iron(II) chloride (FeCl₂): A common iron compound used in various chemical reactions.
Iron(III) chloride (FeCl₃): Another widely used iron compound with different oxidation states.
Ferrocene (Fe(C₅H₅)₂): A well-known organometallic compound with iron in the +2 oxidation state.
Uniqueness
Iron(1+), methylene- is unique due to its specific coordination of a methylene group to an iron ion in the +1 oxidation state. This unique structure imparts distinct chemical properties and reactivity compared to other iron compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90143-30-9 |
|---|---|
Molecular Formula |
CH2Fe+ |
Molecular Weight |
69.87 g/mol |
IUPAC Name |
methylideneiron(1+) |
InChI |
InChI=1S/CH2.Fe/h1H2;/q;+1 |
InChI Key |
DCKCOPFIDOOLIA-UHFFFAOYSA-N |
Canonical SMILES |
C=[Fe+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



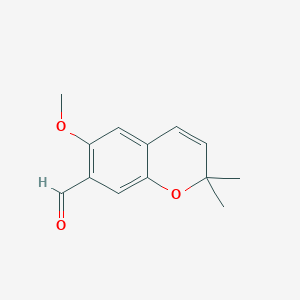
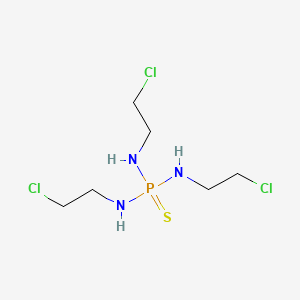
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
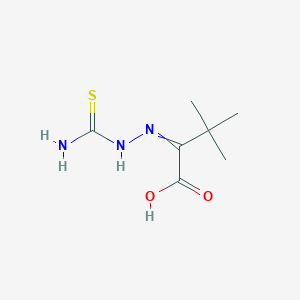
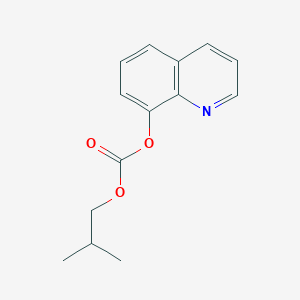


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
